Decane-1,9-diol
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Overview
Description
Decane-1,9-diol is a diol compound with the chemical formula C₁₀H₂₂O₂. It is characterized by having two hydroxyl groups (-OH) attached to the first and ninth carbon atoms of a decane chain. This compound is a natural product found in rice root exudates and is known for its role as a biological nitrification inhibitor, which helps in reducing nitrogen losses in agricultural soils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decane-1,9-diol can be synthesized through various methods. One common method involves the reduction of sebacic acid diesters. For example, the reduction of sebacic acid dimethyl ester using sodium borohydride in ethanol, catalyzed by cerium trichloride, yields 1,9-decanediol . Another method involves the reduction of decanediol sebacate wax ester under hydrogenation conditions with a hydrogenation catalyst .
Industrial Production Methods
Industrial production of 1,9-decanediol typically involves the esterification of sebacic acid followed by hydrogenation. The process includes heating sebacic acid with a titanate catalyst to form decanediol sebacate wax ester, which is then reduced under high pressure hydrogenation to produce crude 1,9-decanediol. The final product is obtained through high-vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
Decane-1,9-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanedioic acid.
Reduction: It can be reduced to form decane.
Substitution: It can undergo substitution reactions to form halogenated derivatives, such as 1,9-dibromodecane and 1,9-dichlorodecane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or thionyl chloride (SOCl₂).
Major Products
Oxidation: Decanedioic acid.
Reduction: Decane.
Substitution: 1,9-Dibromodecane, 1,9-Dichlorodecane.
Scientific Research Applications
Decane-1,9-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plasticizers, lubricants, and surfactants
Mechanism of Action
Decane-1,9-diol exerts its effects primarily by inhibiting the enzyme ammonia monooxygenase (AMO), which is involved in the nitrification process. By blocking AMO, it prevents the conversion of ammonium to nitrate, thereby reducing nitrogen losses in soils . This inhibition is particularly effective in the presence of nitrifying bacteria and low pH conditions .
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediol: Another diol with hydroxyl groups at the first and tenth carbon atoms.
1,2-Decanediol: A diol with hydroxyl groups at the first and second carbon atoms, used in similar applications.
Uniqueness
Decane-1,9-diol is unique due to its specific positioning of hydroxyl groups, which makes it particularly effective as a biological nitrification inhibitor. Its ability to inhibit AMO specifically, without affecting other enzymes like hydroxylamine oxidoreductase (HAO), sets it apart from other nitrification inhibitors .
Properties
IUPAC Name |
decane-1,9-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMYNGGGPTKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3208-05-7 |
Source
|
Record name | decane-1,9-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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